molecular formula C7H8O3S2 B12525640 2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate CAS No. 658692-65-0

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate

Katalognummer: B12525640
CAS-Nummer: 658692-65-0
Molekulargewicht: 204.3 g/mol
InChI-Schlüssel: IHOIVNSXPBURFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate is a chemical compound with the molecular formula C7H6O2S2. It is known for its unique structure, which includes a thiophene ring and a sulfanyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate typically involves the reaction of thiophene-2-carbaldehyde with thiolacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the thiophene ring can interact with various enzymes and receptors, influencing their activity and leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Sulfanyl-3-thiophen-3-ylprop-2-enoic acid: Similar structure but with a different position of the thiophene ring.

    2-Sulfanyl-3-(thiophen-2-yl)prop-2-enoic acid: Another isomer with a similar structure.

Uniqueness

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

658692-65-0

Molekularformel

C7H8O3S2

Molekulargewicht

204.3 g/mol

IUPAC-Name

2-sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate

InChI

InChI=1S/C7H6O2S2.H2O/c8-7(9)6(10)4-5-2-1-3-11-5;/h1-4,10H,(H,8,9);1H2

InChI-Schlüssel

IHOIVNSXPBURFN-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C=C(C(=O)O)S.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.